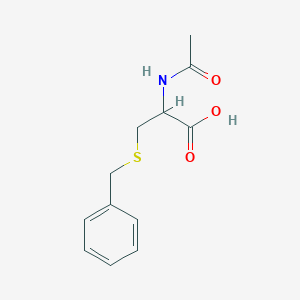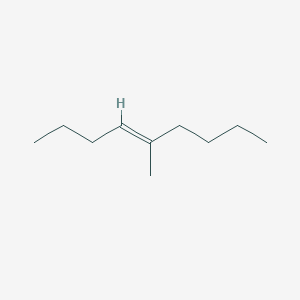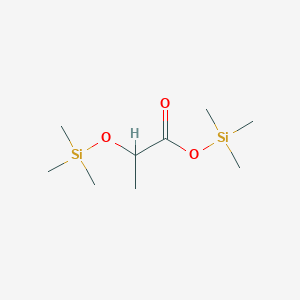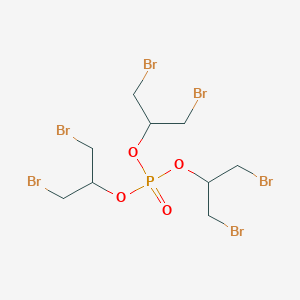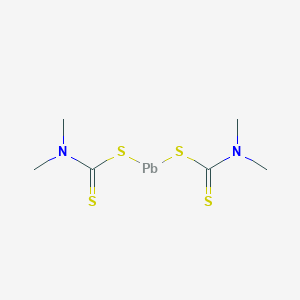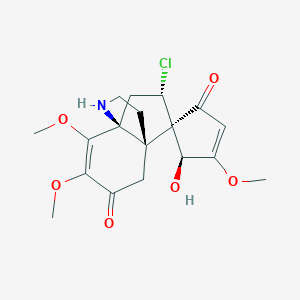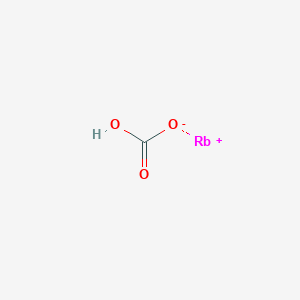
Rubidium hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium hydrogen carbonate (RbHCO3) is a chemical compound that belongs to the group of alkali metal carbonates. It is a white crystalline powder that is soluble in water and has a molecular weight of 147.47 g/mol. Rubidium hydrogen carbonate has attracted significant interest in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of rubidium hydrogen carbonate is not fully understood, but it is believed to involve the interaction of rubidium ions with biological molecules such as proteins and enzymes. Rubidium ions have been shown to modulate the activity of several enzymes, including Na+/K+-ATPase and adenylate cyclase, which play important roles in cellular signaling and metabolism.
Efectos Bioquímicos Y Fisiológicos
Rubidium hydrogen carbonate has been shown to have several biochemical and physiological effects, including the modulation of ion channels, the inhibition of oxidative stress, and the regulation of gene expression. Rubidium ions have been shown to modulate the activity of several ion channels, including voltage-gated potassium channels and calcium channels, which play important roles in neuronal signaling and muscle contraction. Rubidium hydrogen carbonate has also been shown to inhibit oxidative stress by scavenging reactive oxygen species and reducing lipid peroxidation. Additionally, rubidium hydrogen carbonate has been shown to regulate gene expression by modulating the activity of transcription factors such as NF-κB and AP-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rubidium hydrogen carbonate has several advantages for lab experiments, including its high solubility in water, its low toxicity, and its ability to modulate the activity of biological molecules. However, rubidium hydrogen carbonate also has some limitations, including its high cost, its limited availability, and its potential interference with other experimental procedures.
Direcciones Futuras
There are several future directions for the research on rubidium hydrogen carbonate, including the development of new synthesis methods, the investigation of its potential applications in biomedicine and energy storage, and the elucidation of its mechanism of action. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of rubidium hydrogen carbonate as a potential candidate for cancer therapy and energy storage applications. Finally, the elucidation of the mechanism of action of rubidium hydrogen carbonate could provide insights into its potential applications and facilitate the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of rubidium hydrogen carbonate can be achieved through several methods, including the reaction of rubidium hydroxide with carbon dioxide, the reaction of rubidium carbonate with carbon dioxide and water, and the reaction of rubidium oxide with carbon dioxide and water. The most common method involves the reaction of rubidium hydroxide with carbon dioxide, which produces rubidium hydrogen carbonate and water.
Aplicaciones Científicas De Investigación
Rubidium hydrogen carbonate has been extensively studied for its potential applications in various fields, including biomedicine, energy storage, and catalysis. In biomedicine, rubidium hydrogen carbonate has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In energy storage, rubidium hydrogen carbonate has been investigated as a potential material for rechargeable batteries due to its high ionic conductivity. In catalysis, rubidium hydrogen carbonate has been used as a catalyst for various chemical reactions due to its high surface area and basicity.
Propiedades
Número CAS |
19088-74-5 |
|---|---|
Nombre del producto |
Rubidium hydrogen carbonate |
Fórmula molecular |
RbHCO3 CHO3R |
Peso molecular |
146.485 g/mol |
Nombre IUPAC |
hydrogen carbonate;rubidium(1+) |
InChI |
InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
Clave InChI |
KEDRKJFXBSLXSI-UHFFFAOYSA-M |
SMILES isomérico |
C(=O)(O)[O-].[Rb+] |
SMILES |
C(=O)(O)[O-].[Rb+] |
SMILES canónico |
[H+].C(=O)([O-])[O-].[Rb+] |
Otros números CAS |
19088-74-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



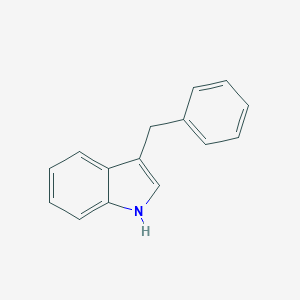
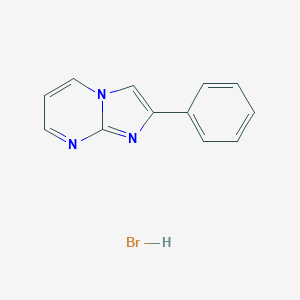
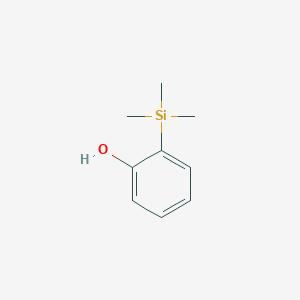
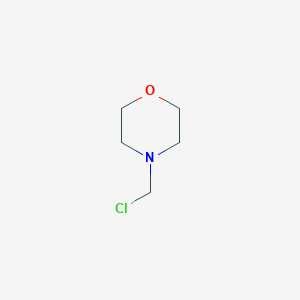
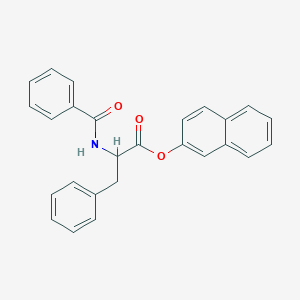
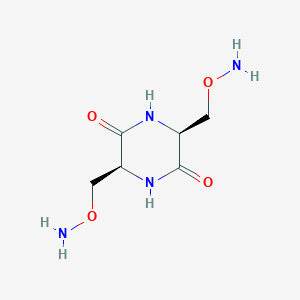
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
